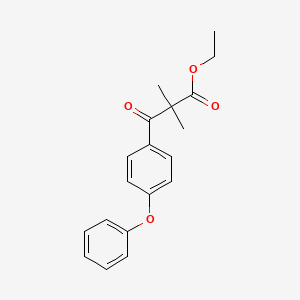
Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate is an organic compound with the molecular formula C({19})H({20})O(_{4}) It is characterized by a phenoxyphenyl group attached to a propanoate backbone, which includes a keto group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate typically involves the esterification of 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Starting Materials: 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid, ethanol, sulfuric acid.
Reaction Conditions: Reflux, typically at temperatures around 78-80°C.
Purification: The product is purified by distillation or recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method enhances the efficiency and yield of the reaction by maintaining optimal reaction conditions and minimizing side reactions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.
Medicine: Potential applications in drug development due to its structural similarity to biologically active molecules. It can serve as a lead compound for the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate depends on its application. In biological systems, it may act as a substrate for enzymes, undergoing hydrolysis or oxidation. The phenoxy group can interact with various molecular targets, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate can be compared with similar compounds such as:
Ethyl 3-oxo-3-phenylpropanoate: Lacks the phenoxy group, resulting in different reactivity and applications.
Ethyl 2-methyl-3-oxo-3-phenylpropanoate: Similar structure but with a methyl group instead of the dimethyl substitution, affecting its steric and electronic properties.
Ethyl 2-hydroxy-2-(4-phenoxyphenyl)propanoate:
The uniqueness of this compound lies in its combination of the phenoxy group and the dimethyl-substituted keto group, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C19H20O4 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate |
InChI |
InChI=1S/C19H20O4/c1-4-22-18(21)19(2,3)17(20)14-10-12-16(13-11-14)23-15-8-6-5-7-9-15/h5-13H,4H2,1-3H3 |
InChI-Schlüssel |
BQTIUAHDRGULPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


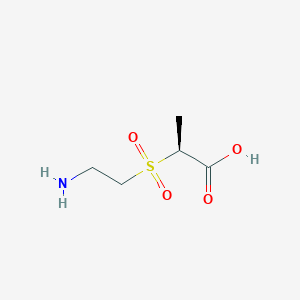

![2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197700.png)
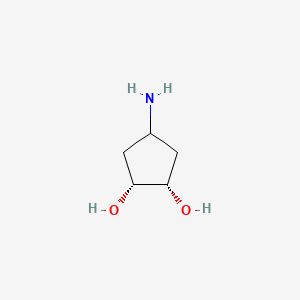

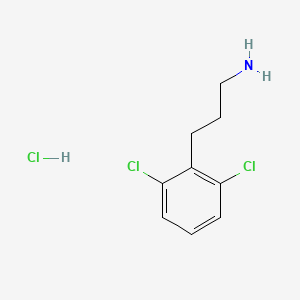

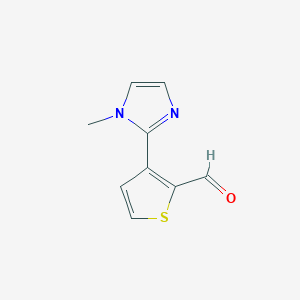


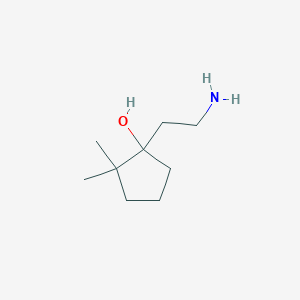
![2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13197785.png)
![8-Ethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13197788.png)
![2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13197792.png)
